2-Benzyl-4-(3-methoxyphenyl)pyrazol-3-amine
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Overview
Description
2-Benzyl-4-(3-methoxyphenyl)pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its diverse biological and chemical properties. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound has a benzyl group at the 2-position, a 3-methoxyphenyl group at the 4-position, and an amine group at the 3-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-(3-methoxyphenyl)pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with benzyl bromide in the presence of a base such as potassium carbonate to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of microwave irradiation to accelerate the reaction, as well as the use of catalysts such as zinc oxide to improve the efficiency of the cyclization step .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-(3-methoxyphenyl)pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-Benzyl-4-(3-methoxyphenyl)pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-(3-methoxyphenyl)pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of p38MAPK, a kinase involved in inflammatory responses . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinolinyl-pyrazoles: These compounds have a quinoline ring fused to the pyrazole ring and exhibit similar biological activities.
Indole derivatives: Indole-based compounds share structural similarities and have diverse biological activities.
Uniqueness
2-Benzyl-4-(3-methoxyphenyl)pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and methoxyphenyl groups enhances its reactivity and potential therapeutic applications compared to other pyrazole derivatives.
Properties
Molecular Formula |
C17H17N3O |
---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
2-benzyl-4-(3-methoxyphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C17H17N3O/c1-21-15-9-5-8-14(10-15)16-11-19-20(17(16)18)12-13-6-3-2-4-7-13/h2-11H,12,18H2,1H3 |
InChI Key |
ZMQZILQBLMHOFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(N(N=C2)CC3=CC=CC=C3)N |
Origin of Product |
United States |
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